molecular formula C10H8ClN3O3 B1621159 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole CAS No. 298187-48-1

2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B1621159
CAS No.: 298187-48-1
M. Wt: 253.64 g/mol
InChI Key: CTSDFOQGUVRPGN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitrobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic substitution: Formation of substituted oxadiazoles.

    Reduction: Formation of 2-(Chloromethyl)-5-(3-methyl-4-aminophenyl)-1,3,4-oxadiazole.

    Oxidation: Formation of 2-(Chloromethyl)-5-(3-carboxy-4-nitrophenyl)-1,3,4-oxadiazole.

Scientific Research Applications

2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: Used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
  • 2-(Bromomethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(3-methyl-4-aminophenyl)-1,3,4-oxadiazole

Uniqueness

2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of both a chloromethyl group and a nitrophenyl group, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.

Properties

IUPAC Name

2-(chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3/c1-6-4-7(2-3-8(6)14(15)16)10-13-12-9(5-11)17-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSDFOQGUVRPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN=C(O2)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382029
Record name 2-(chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298187-48-1
Record name 2-(chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
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2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
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2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
Reactant of Route 5
2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
Reactant of Route 6
2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole

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